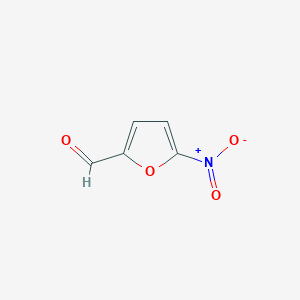
7-ブロモキナゾリン
概要
説明
7-Bromoquinazoline is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound with a molecular formula of C7H5BrN2. 7-Bromoquinazoline is a colorless solid with a molar mass of 180.04 g/mol and a melting point of 176-177°C. It is insoluble in water but soluble in ethanol, chloroform, and other organic solvents.
科学的研究の応用
がん治療
キナゾリン誘導体には、7-ブロモキナゾリンなど、がん治療における治療薬としての可能性が示されているものがある . それらは抗腫瘍性を示すことが判明しており、その有効性は、置換基の性質とその環状化合物の一つの存在と位置に大きく依存している . 例えば、キナゾリンの誘導体は、膀胱がんに対する抗がん活性を有する潜在的な薬剤として設計および合成されている .
抗増殖作用
研究では、特定の7-ブロモキナゾリン誘導体が、さまざまな細胞株に対して抗増殖作用を示すことが実証されている . 例えば、7-アミノ-2-アリール-5-ブロモインドールと結合した一連の2-アリール-4-クロロキナゾリンコンジュゲートは、Caco-2、C3A、MCF-7、およびHeLa細胞に対して抗増殖作用を示した .
新規化合物の合成
7-ブロモキナゾリンは、新規化合物の合成に使用することができる。 多くの研究グループが、キナゾリン誘導体の合成のために、アリールブロミドとベンザミジンの銅触媒Ullmann型カップリング手順を成功裏に利用してきた .
生物活性の研究
キナゾリン誘導体には、7-ブロモキナゾリンなど、重要な生物活性のために、合成と生物活性研究において大きな注目を集めているものがある . これには、抗がん、抗炎症、抗菌、鎮痛、抗ウイルス、抗細胞毒、抗けいれん、抗結核、抗酸化、抗マラリア、降圧、抗肥満、抗精神病、および抗糖尿病など、幅広い治療効果が含まれる .
標的療法の開発
7-ブロモキナゾリンとその誘導体は、膀胱がんなどの複雑な疾患の標的療法の開発において、研究されている . これは、特定の分子経路に治療を集中させることを含み、膀胱がん治療における有望な方向である<a aria-label="1: 7-Bromoquinazoline and its derivatives are being explored in the development of targeted therapy for complex disorders like bladder cancer1" data-citationid="53ac5f28-8e50-758c-0194-a001e3598c3a-30" h="ID=SERP,5015.1" href="https://www.frontiersin.org/articles/10.3389/fchem.2021.765552/full
Safety and Hazards
While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
将来の方向性
作用機序
Target of Action
7-Bromoquinazoline is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been found to exhibit anti-cancer activity by inhibiting egfr tyrosine kinase .
Mode of Action
It’s known that quinazoline derivatives, such as 4-anilinoquinazoline, inhibit egfr tyrosine kinase through atp-competitive binding mechanism . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, thereby exhibiting anti-cancer effects .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities . For instance, in cancer cells, they can inhibit the EGFR tyrosine kinase pathway, leading to the suppression of cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of drugs can be influenced by various factors, including drug-drug interactions and the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Quinazoline derivatives have been found to exhibit a broad spectrum of antimicrobial activities, and some compounds have shown a safe profile on human cell lines .
Action Environment
It’s known that the storage temperature for 7-bromoquinazoline is room temperature, indicating that it’s stable under normal environmental conditions .
特性
IUPAC Name |
7-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVULHBAEVRKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458338 | |
| Record name | 7-bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89892-22-8 | |
| Record name | 7-bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

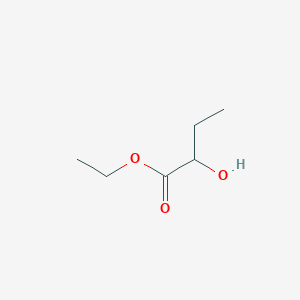
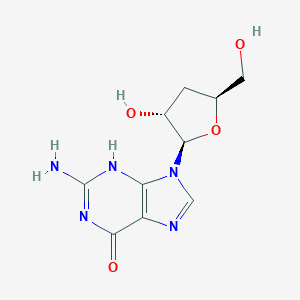
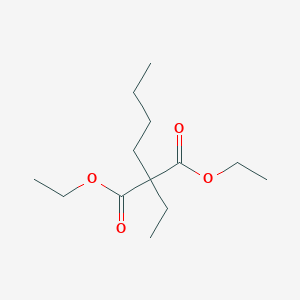


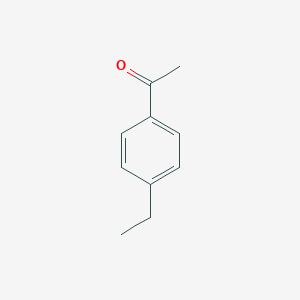
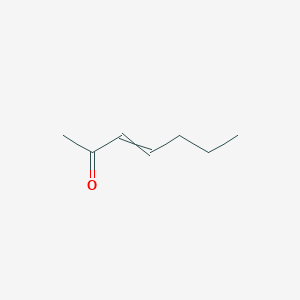
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

